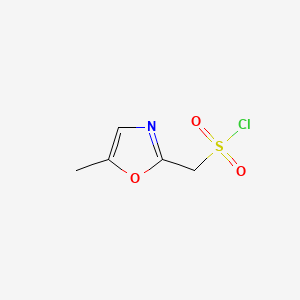![molecular formula C10H9BrN2O2S B13523898 Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B13523898.png)
Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer activities . This compound is of particular interest due to its unique structure, which combines a thiazole ring with a pyridine ring, making it a valuable scaffold for drug development and other scientific research applications.
Méthodes De Préparation
The synthesis of ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine-3-thiol with 4-(3-bromo-5-methylpyridin-2-yl)acryloylbenzaldehyde in the presence of zinc oxide nanoparticles in an ethanol medium . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiazolo[4,5-b]pyridine derivative.
Analyse Des Réactions Chimiques
Ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, antiviral, and anticancer activities.
Biological Studies: It is used in studies to understand the biological activities of thiazole derivatives and their interactions with various biological targets.
Industrial Applications:
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects . For example, they can inhibit the activity of bacterial DNA gyrase, leading to antibacterial effects, or interact with estrogen receptors, leading to potential anticancer effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like 2-aminothiazole and thiazolopyrimidine derivatives share similar structural features and biological activities.
Pyridine Derivatives: Compounds like 2-bromopyridine and 3-methylpyridine also share structural similarities and can undergo similar chemical reactions.
The uniqueness of ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate lies in its combined thiazole and pyridine rings, which provide a versatile scaffold for the development of new compounds with diverse biological activities.
Propriétés
Formule moléculaire |
C10H9BrN2O2S |
|---|---|
Poids moléculaire |
301.16 g/mol |
Nom IUPAC |
ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2S/c1-3-15-9(14)6-4-5(2)12-8-7(6)16-10(11)13-8/h4H,3H2,1-2H3 |
Clé InChI |
BGCUAJIHCRNCQY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C(=NC(=C1)C)N=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13523818.png)
![5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol](/img/structure/B13523821.png)
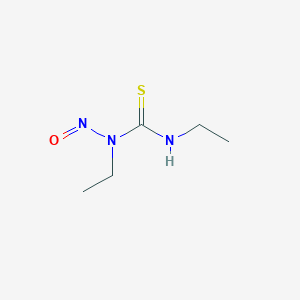
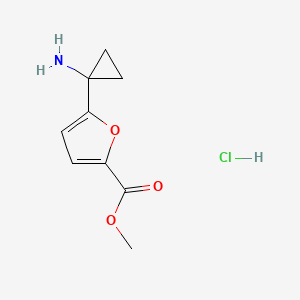
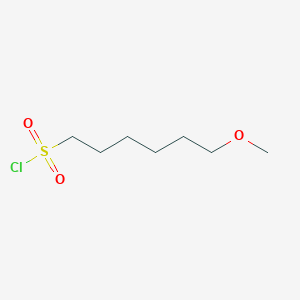
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioicacid](/img/structure/B13523844.png)

![5-Methyl[1,3]thiazolo[3,2-d]tetrazole](/img/structure/B13523860.png)
![2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B13523870.png)
![1-([1,1'-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol](/img/structure/B13523874.png)
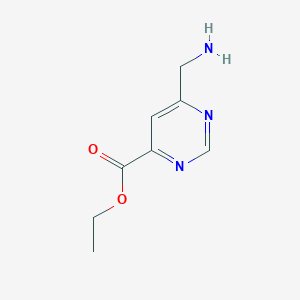
![tert-butyl (3'aR,6'aS)-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate](/img/structure/B13523893.png)
